tert-Amylisocyanide

Descripción general

Descripción

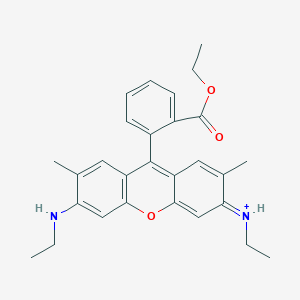

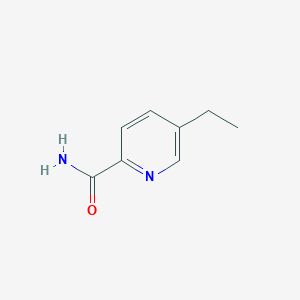

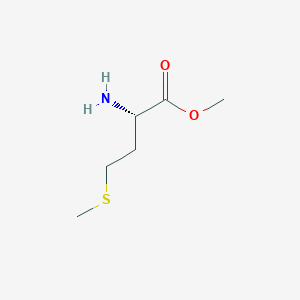

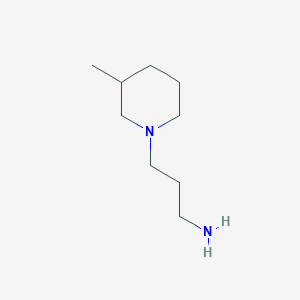

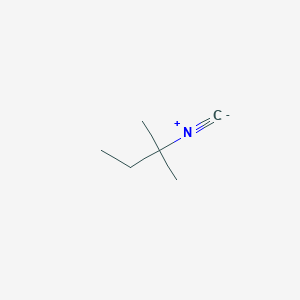

Tert-Amylisocyanide is a chemical compound with the molecular formula C6H11N . The average mass of this compound is 97.158 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, solubility, and reactivity . For tert-Amylisocyanide, the molecular weight is reported to be 97.16 . Other specific physical and chemical properties for this compound are not detailed in the search results.Aplicaciones Científicas De Investigación

Environmental Science: Removal of Micropollutants

Summary of Application

Tert-Amylisocyanide has been utilized in environmental science for the treatment of wastewater. Its ability to interact with various contaminants makes it a valuable compound in the removal of micropollutants from water bodies.

Methods of Application

The compound is often used in conjunction with treatment wetlands. It is introduced into the water where it reacts with micropollutants, either by binding to them directly or by acting as a catalyst in their breakdown.

Results and Outcomes

Studies have shown that treatment wetlands using tert-Amylisocyanide can achieve a high removal efficacy for biological activity and micropollutants, with some intensified wetlands removing up to 99.5% of estrogenic activity .

Cancer Research: Telomerase Activity Regulation

Summary of Application

In cancer research, tert-Amylisocyanide has been explored for its potential to regulate telomerase activity, which is crucial in the development and progression of cancer.

Methods of Application

The compound is applied to cancer cell lines to observe its effect on the expression of telomerase reverse transcriptase (TERT), the catalytic subunit of telomerase.

Results and Outcomes

Research indicates that tert-Amylisocyanide can influence the regulation of TERT, potentially leading to new approaches in cancer treatment strategies .

Stem Cell Research: Alternative Splicing of TERT

Summary of Application

Tert-Amylisocyanide is used in stem cell research to study the dynamics of TERT regulation via alternative splicing, which is essential for the maintenance of telomeres in stem cells and cancer cells.

Methods of Application

The compound is used to modulate the splicing factors in stem cells, affecting the alternative splicing of TERT.

Results and Outcomes

Findings suggest that tert-Amylisocyanide can induce cell type-specific splicing factors that regulate TERT alternative splicing, providing insights into stem cell biology and cancer .

Biochemistry: Isocyanide Chemistry

Summary of Application

In biochemistry, tert-Amylisocyanide serves as a model compound for studying isocyanide chemistry due to its unique reactivity and coordinating properties.

Methods of Application

It is used in various biochemical assays to understand the interaction of isocyanides with metals and other chemical groups.

Results and Outcomes

The studies have expanded the understanding of isocyanide’s role in biological systems and its potential as a pharmacophore in drug design .

Pharmacology: Telomerase-Based Therapeutics

Summary of Application

Pharmacological applications of tert-Amylisocyanide include the development of telomerase-based therapeutic agents for cancer treatment.

Methods of Application

The compound is used to study the effects of TERT regulation on cancer cell senescence and the tumor microenvironment.

Results and Outcomes

Research has shown that targeting TERT with tert-Amylisocyanide derivatives could lead to novel cancer therapies .

Medicinal Chemistry: Drug Discovery

Summary of Application

Tert-Amylisocyanide is recognized for its potential in medicinal chemistry, particularly in drug discovery. Its metal coordinating properties make it an unconventional pharmacophore, useful in the design of future drugs.

Methods of Application

The compound’s reactivity and coordinating properties are leveraged to create molecules with antibacterial, antifungal, antimalarial, antiviral, and antitumoral properties.

Results and Outcomes

The richness in biological activity of isocyanide-containing molecules supports their use in many areas of drug discovery, showing promise in the development of new therapeutic agents .

Biomedical Engineering: Zwitterionic Dendrimers

Summary of Application

In biomedical engineering, tert-Amylisocyanide is used in the design of zwitterionic dendrimers, which are candidates for various in vivo applications due to their biocompatibility and potential for multivalent interactions.

Methods of Application

These dendrimers are synthesized with tert-Amylisocyanide modifications, allowing for the creation of fully charged yet net-neutral macromolecules suitable for biomedical applications.

Results and Outcomes

The dendrimers have found use in a wide array of applications, including as carriers for gene and drug delivery, due to their controlled architecture and internal cavities .

These additional applications demonstrate the compound’s broad utility in various scientific and industrial fields, contributing to advancements in environmental science, cancer research, stem cell biology, biochemistry, pharmacology, industrial catalysis, medicinal chemistry, and biomedical engineering. The compound’s unique chemical properties continue to open new avenues for research and development.

Nanotechnology: Tip-Enhanced Raman Spectroscopy (TERS)

Summary of Application

Tert-Amylisocyanide is instrumental in the field of nanotechnology, particularly in enhancing the capabilities of Tip-Enhanced Raman Spectroscopy (TERS), which allows for chemical imaging of surfaces at the nanometer scale.

Methods of Application

TERS combines the chemical sensitivity of surface-enhanced Raman spectroscopy (SERS) with the high spatial resolution of scanning probe microscopy (SPM). Tert-Amylisocyanide can be used to modify the tip of the probe, thereby increasing the enhancement of the Raman signal.

Results and Outcomes

The application of tert-Amylisocyanide in TERS has led to significant advancements in the study of biological samples, photovoltaics, catalysis, and materials science, providing insights at the sub-nanometer level .

Biomedical Imaging: Laser Speckle Contrast Imaging (LSCI)

Summary of Application

In biomedical imaging, tert-Amylisocyanide has found use in improving Laser Speckle Contrast Imaging (LSCI), a technique for monitoring blood flow in thick tissues.

Methods of Application

By incorporating tert-Amylisocyanide into the imaging process, LSCI can achieve better signal-to-background ratios, especially when imaging deeper tissue layers.

Results and Outcomes

The enhanced LSCI technique using tert-Amylisocyanide has demonstrated its potential in providing detailed blood flow information, which is crucial for research in microcirculation and various clinical applications .

Medicinal Chemistry: Isocyanide-Based Drug Design

Summary of Application

Tert-Amylisocyanide’s unique properties are leveraged in medicinal chemistry for the design of drugs with a wide range of biological activities.

Methods of Application

Its metal coordinating properties are utilized to create molecules with potential antibacterial, antifungal, antimalarial, antiviral, and antitumoral effects.

Results and Outcomes

The exploration of tert-Amylisocyanide in drug design has opened new possibilities for the development of therapeutic agents, highlighting its importance as an unconventional pharmacophore in medicinal chemistry .

Safety And Hazards

Propiedades

IUPAC Name |

2-isocyano-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-5-6(2,3)7-4/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANHUOZJSFYTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373424 | |

| Record name | Butane, 2-isocyano-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Amylisocyanide | |

CAS RN |

13947-76-7 | |

| Record name | Butane, 2-isocyano-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.